molecular formula C16H15NO2 B14227349 1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one CAS No. 825633-35-0

1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one

Cat. No.: B14227349
CAS No.: 825633-35-0
M. Wt: 253.29 g/mol
InChI Key: CTHBGDDIINRSHB-UHFFFAOYSA-N
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Description

1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a pyridine ring substituted with an acetyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one typically involves the reaction of 5-acetyl-6-methylpyridine with a suitable phenyl derivative under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where the acetyl group is introduced to the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a methyl-substituted pyridine ring makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

825633-35-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-[4-(5-acetyl-6-methylpyridin-2-yl)phenyl]ethanone

InChI

InChI=1S/C16H15NO2/c1-10-15(12(3)19)8-9-16(17-10)14-6-4-13(5-7-14)11(2)18/h4-9H,1-3H3

InChI Key

CTHBGDDIINRSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)C(=O)C)C(=O)C

Origin of Product

United States

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